CYP3A4 vs CYP3A5 Isoform Selectivity: Ki Ratio Differentiation for 3-Tert-butyl-1-methylimidazolidine-2,4-dione
3-Tert-butyl-1-methylimidazolidine-2,4-dione exhibits moderate inhibitory potency against human recombinant CYP3A4 (Ki = 120 nM for midazolam 1'-hydroxylase activity; Ki = 170 nM for testosterone 6β-hydroxylase activity) [1]. Notably, this compound demonstrates measurable isoform selectivity, with substantially weaker inhibition against CYP3A5 (Ki = 1,200 nM for midazolam 1'-hydroxylase activity; Ki = 2,000 nM for testosterone 6β-hydroxylase activity) [1]. This represents an approximately 10-fold selectivity for CYP3A4 over CYP3A5 based on the midazolam hydroxylase assay comparison.
| Evidence Dimension | CYP3A4 vs CYP3A5 enzyme inhibition selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki = 120 nM (CYP3A4, midazolam substrate); Ki = 1,200 nM (CYP3A5, midazolam substrate) |
| Comparator Or Baseline | Same compound tested against CYP3A5 in parallel assays |
| Quantified Difference | 10-fold selectivity (CYP3A4 Ki = 120 nM vs CYP3A5 Ki = 1,200 nM) |
| Conditions | Human recombinant CYP3A4 and CYP3A5 enzymes harboring human P450 oxidoreductase and b5; midazolam 1'-hydroxylase activity assay |
Why This Matters
This isoform selectivity profile is critical for researchers studying drug-drug interaction potential or designing compounds with minimized off-target CYP-mediated metabolism.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048) Affinity Data for 3-tert-butyl-1-methylimidazolidine-2,4-dione. BindingDB Entry 50088503. View Source
